4-fold lower MIC against MRSA compared to linezolid in head-to-head broth microdilution
In a direct head-to-head broth microdilution assay against MRSA strain ATCC 33591, Antibacterial agent 78 exhibited an MIC of 0.25 μg/mL, whereas linezolid showed an MIC of 1.0 μg/mL [1]. This represents a 4-fold improvement in potency under identical conditions (CLSI guidelines, cation-adjusted Mueller-Hinton broth, 24 h at 35°C) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA ATCC 33591 |
|---|---|
| Target Compound Data | 0.25 μg/mL |
| Comparator Or Baseline | Linezolid: 1.0 μg/mL |
| Quantified Difference | 4-fold lower MIC for target compound |
| Conditions | Broth microdilution per CLSI M07-A11, cation-adjusted Mueller-Hinton broth, 35°C, 24 h |
Why This Matters
For procurement in antimicrobial discovery or clinical microbiology, a 4-fold lower MIC against MRSA translates to potential for lower effective dosing or enhanced activity against resistant isolates.
- [1] Zhang, L., et al. (2021). Discovery of novel biaryl oxazolidinone derivatives as potent antibacterial agents against multidrug-resistant Gram-positive bacteria. Journal of Medicinal Chemistry, 64(12), 8456-8472. View Source
